molecular formula C20H16ClN3O3 B6549669 N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide CAS No. 1040662-87-0

N'-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide

Cat. No.: B6549669
CAS No.: 1040662-87-0
M. Wt: 381.8 g/mol
InChI Key: QLZOSIKQAAMVJU-UHFFFAOYSA-N
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Description

N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes a benzyl group, a dihydropyridine ring, and a chlorobenzohydrazide moiety, making it a subject of interest for researchers exploring new chemical entities with unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide typically involves multiple steps:

    Formation of the Dihydropyridine Ring: The initial step often involves the Hantzsch synthesis, where an aldehyde, a β-keto ester, and ammonia or an ammonium salt react to form the dihydropyridine ring.

    Benzylation: The dihydropyridine intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.

    Hydrazide Formation: The benzylated dihydropyridine is reacted with 4-chlorobenzohydrazide under acidic or basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them into alcohols.

    Substitution: The chlorobenzohydrazide moiety can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted hydrazides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological activities. The dihydropyridine ring is a common motif in calcium channel blockers, suggesting possible applications in cardiovascular diseases. Additionally, the hydrazide moiety is known for its antimicrobial properties, making this compound a candidate for antibacterial and antifungal studies.

Industry

In the industrial sector, this compound could be used in the development of new polymers or as an intermediate in the synthesis of dyes and pigments. Its structural features may impart desirable properties such as thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The dihydropyridine ring can modulate calcium channels, affecting cellular calcium levels and influencing various physiological processes. The hydrazide group can form covalent bonds with biological macromolecules, potentially inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension.

    Isoniazid: A hydrazide derivative used as an antibiotic for tuberculosis.

Uniqueness

N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide is unique due to the combination of its structural features. The presence of both a dihydropyridine ring and a chlorobenzohydrazide moiety allows it to exhibit a wide range of chemical reactivity and biological activity, distinguishing it from other compounds with similar individual components.

This detailed overview provides a comprehensive understanding of N’-(1-benzyl-6-oxo-1,6-dihydropyridine-3-carbonyl)-4-chlorobenzohydrazide, highlighting its synthesis, reactivity, applications, and unique characteristics

Properties

IUPAC Name

1-benzyl-N'-(4-chlorobenzoyl)-6-oxopyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O3/c21-17-9-6-15(7-10-17)19(26)22-23-20(27)16-8-11-18(25)24(13-16)12-14-4-2-1-3-5-14/h1-11,13H,12H2,(H,22,26)(H,23,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLZOSIKQAAMVJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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